3-Chloro-4,5-dimethoxybenzaldehyde
Description
3-Chloro-4,5-dimethoxybenzaldehyde is a solid, light-yellow chemical compound with the molecular formula C₉H₉ClO₃. scbt.comchemicalbook.com It belongs to the class of substituted benzaldehydes, which are characterized by a benzene (B151609) ring bonded to a formyl group. The presence of a chlorine atom and two methoxy (B1213986) groups on the aromatic ring at specific positions dictates its chemical properties and reactivity.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 18268-68-3 |
| Molecular Formula | C₉H₉ClO₃ |
| Molar Mass | 200.62 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 56-60 °C |
| This table displays the fundamental chemical properties of this compound. scbt.comchemicalbook.com |
Benzaldehyde (B42025) and its derivatives are a cornerstone of organic chemistry, serving as crucial building blocks and intermediates in a multitude of synthetic processes. wisdomlib.org These compounds are noted for their versatility and are fundamental to the synthesis of new molecules in sectors ranging from pharmaceuticals to materials science. wisdomlib.orgliberty.edu The aldehyde functional group is particularly reactive, making it a valuable handle for a wide array of chemical transformations. rug.nl
Research into benzaldehyde derivatives is extensive, with methodologies constantly being developed to create functionalized versions through techniques like one-pot synthesis and transition metal-catalyzed cross-coupling reactions. rug.nlresearchgate.net These methods aim to produce a diverse range of substituted benzaldehydes efficiently. liberty.edu Scientists have explored benzaldehyde derivatives for various applications, including their potential as anti-inflammatory agents and as inhibitors for enzymes like aldose reductase, which is implicated in diabetic complications. acs.orgresearchgate.net Furthermore, they have been designed to interact with biological targets such as hemoglobin. nih.gov
The functional groups attached to the benzaldehyde core significantly influence its electronic properties and how it interacts with other molecules. The chloro and methoxy groups, in particular, have well-documented effects that are of great interest in fields like drug discovery. youtube.com
Chloro Group: As a halogen, chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect). wikipedia.org However, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (mesomeric effect). wikipedia.org This dual nature allows the chloro group to modulate the electronic character of the benzene ring, influencing the reactivity of the aldehyde group and the molecule's ability to participate in intermolecular interactions, such as halogen bonding.
Methoxy Group: The methoxy group (–OCH₃) is generally considered an electron-donating group through its strong positive mesomeric effect, where the oxygen's lone pairs delocalize into the aromatic system. wikipedia.org This electron donation can increase the electron density of the ring and affect its reactivity. At the same time, the oxygen atom is more electronegative than carbon, leading to a weaker, opposing inductive effect. wikipedia.org The presence of methoxy groups can significantly impact a molecule's binding affinity to biological targets and its metabolic properties. youtube.com
The interplay of these substituents on the aromatic ring of this compound creates a unique electronic environment. The electron-withdrawing nature of the chlorine atom is tempered by the electron-donating capacity of the two methoxy groups, resulting in a nuanced reactivity profile that is a subject of research interest.
The research trajectory for this compound can be inferred by examining studies on structurally similar compounds. A notable analogue is 3,4,5-trimethoxybenzaldehyde, which has found utility as an intermediate in the synthesis of several pharmaceutical drugs, including the antibiotic trimethoprim (B1683648) and the vasodilator trimazosin. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZCHEDPEAQEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286466 | |
| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-68-3 | |
| Record name | 18268-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 3-Chloro-4,5-dimethoxybenzaldehyde
Established methods for synthesizing this compound often rely on commercially available and structurally related starting materials, employing well-known organic reactions.
One of the most direct and common routes to this compound is through the methylation of 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) nist.govchemicalbook.com. This process, an example of the Williamson ether synthesis, involves the conversion of the phenolic hydroxyl group into a methoxy (B1213986) group. The reaction typically proceeds by deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent.
The general reaction is as follows:
Step 1 (Deprotonation): The phenolic proton of 5-chlorovanillin is removed by a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), in a polar solvent.
Step 2 (Nucleophilic Attack): The resulting sodium or potassium phenoxide salt is treated with a methylating agent, like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). The phenoxide oxygen attacks the methyl group, displacing the sulfate or iodide leaving group and forming the desired dimethoxy product.
| Starting Material | Reagents | Solvent | Typical Conditions | Product |
| 5-Chlorovanillin | 1. Base (e.g., NaOH, K₂CO₃) 2. Methylating Agent (e.g., Dimethyl Sulfate) | Acetone, DMF, or Water | Room temperature to reflux | This compound |
This method is efficient due to the high reactivity of the phenolic hydroxyl group and the availability of 5-chlorovanillin as a starting material bio-connect.nl.
Multi-step syntheses allow for the construction of this compound from more fundamental precursors. A plausible route could start from 3,4-dimethoxybenzaldehyde (veratraldehyde). This pathway would involve the selective introduction of a chlorine atom at the C-5 position of the benzene (B151609) ring through an electrophilic aromatic substitution reaction.
A representative multi-step sequence is outlined below:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Chlorination: The aromatic ring is activated by the two methoxy groups, which are ortho-, para- directing. The position ortho to the 4-methoxy group and meta to the aldehyde group (the C-5 position) is sterically accessible and electronically favorable for substitution. Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), often with a Lewis acid catalyst.
| Step | Transformation | Reagents | Purpose |
| 1 | Electrophilic Chlorination | 3,4-Dimethoxybenzaldehyde, SO₂Cl₂ or NCS | Introduction of a chlorine atom at the C-5 position. |
This approach highlights the importance of understanding directing group effects in aromatic substitution to achieve the desired isomer.
The synthesis of halogenated and methoxylated benzaldehydes is a broad field with several key transformations that are relevant to the preparation of the title compound google.com. These foundational reactions are often combined in various sequences to build complex substitution patterns.
Formylation Reactions: These reactions introduce the aldehyde (-CHO) group onto an aromatic ring.
Vilsmeier-Haack Reaction: Uses phosphorus oxychloride (POCl₃) and a substituted formamide (like N,N-dimethylformamide, DMF) to formylate activated aromatic rings, such as 1-chloro-2,3-dimethoxybenzene.
Gattermann Reaction: Employs hydrogen cyanide (HCN) and a Lewis acid to formylate aromatic compounds.
Reimer-Tiemann Reaction: Uses chloroform (CHCl₃) and a strong base to formylate phenols, which is particularly useful for hydroxybenzaldehydes chemicalbook.com.
Halogenation: Direct halogenation of activated rings with elemental halogens (e.g., Cl₂) or other halogen sources (NCS, SO₂Cl₂) is a common method for introducing chloro or bromo substituents nih.gov.
Methoxylation: The Williamson ether synthesis, as described in section 2.1.1, is the primary method for converting hydroxyl groups to methoxy groups on a benzaldehyde (B42025) scaffold sci-hub.se.
| Reaction Type | Description | Common Reagents |
| Formylation | Adds a -CHO group to an aromatic ring. | Vilsmeier-Haack (POCl₃, DMF), Gattermann (HCN, AlCl₃) |
| Halogenation | Adds a halogen (e.g., -Cl) to an aromatic ring. | Cl₂, SO₂Cl₂, N-Chlorosuccinimide (NCS) |
| Methoxylation | Converts a -OH group to a -OCH₃ group. | Base (NaOH, K₂CO₃), Methylating Agent ((CH₃)₂SO₄, CH₃I) |
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental sustainability. Advanced approaches for preparing substituted benzaldehydes often involve sophisticated catalytic systems.
Catalyst systems, particularly those based on transition metals like palladium, have revolutionized the synthesis of highly functionalized aromatic compounds rug.nlacs.orgresearchgate.net. These methods can offer high selectivity and functional group tolerance under mild conditions.
Palladium-Catalyzed Formylation: Aryl halides or triflates can be converted directly into benzaldehydes using carbon monoxide (CO) or other formylating agents in the presence of a palladium catalyst and a hydride source (e.g., silanes) organic-chemistry.org. For instance, a precursor like 1,2-dimethoxy-3-chloro-4-iodobenzene could be selectively formylated at the iodine-bearing position.
Directed ortho-Metalation (DoM): This strategy uses a directing group (such as an amide or a protected aldehyde) to guide a metalating agent (like an organolithium reagent) to deprotonate a specific ortho position. The resulting aryl-metal species can then be trapped with an electrophile. While less direct for this specific target, the principle of using a directing group to control regioselectivity is a powerful tool in modern synthesis core.ac.uk. Iridium-based catalysts have also shown promise in the directed C-H functionalization of benzaldehydes researchgate.net.
| Catalytic Approach | Metal | Typical Substrate | Key Advantage |
| Reductive Carbonylation / Formylation | Palladium (Pd) | Aryl Halide (I, Br) | High functional group tolerance and selectivity. |
| Directed C-H Functionalization | Iridium (Ir), Rhodium (Rh) | Benzaldehyde with directing group | High regioselectivity for ortho-functionalization. |
Stereoselective synthesis and the use of chiral auxiliaries are concepts central to the preparation of chiral molecules—molecules that are non-superimposable on their mirror images. These techniques are employed to control the formation of specific stereoisomers (enantiomers or diastereomers).
The target molecule, this compound, is an achiral molecule. It possesses a plane of symmetry that bisects the aldehyde group and the aromatic ring, and it contains no stereocenters. Consequently, methods of stereoselective synthesis are not applicable to its direct preparation, as there are no stereoisomers to select between.
While not relevant for the synthesis of this compound, this compound can serve as an important achiral precursor in the synthesis of more complex, chiral molecules. In such multi-step syntheses, the aldehyde functional group could be reacted with chiral reagents or catalysts to induce stereoselectivity in a subsequent step, for example, in an asymmetric aldol addition or the formation of a chiral secondary alcohol via asymmetric reduction.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of substituted benzaldehydes to minimize environmental impact. acs.orgnih.govnih.gov Key strategies include the use of environmentally benign solvents, development of solvent-free reaction conditions, and the use of recoverable and reusable catalysts. nih.govnih.gov For instance, methodologies are being developed that employ less toxic reagents and generate minimal waste. acs.orgrug.nlresearchgate.net The goal is to create processes that are not only efficient but also sustainable. acs.orgnih.gov
In the broader context of producing substituted benzaldehydes, techniques such as microwave-assisted synthesis and the use of deep eutectic solvents are being explored to reduce reaction times and energy consumption. nih.gov While specific green synthesis protocols for this compound are not extensively detailed in publicly available literature, the general principles applied to similar compounds, such as 3,4,5-trimethoxybenzaldehyde, serve as a valuable framework. These include the use of safer methylation agents and the reduction of high-salt wastewater generation.
Chemical Transformations and Derivatization
This compound serves as a key building block for the synthesis of more complex molecules through various chemical transformations. Its aldehyde functional group is a reactive site for condensation and addition reactions, leading to a diverse range of derivatives.
Condensation Reactions with this compound
Condensation reactions are fundamental to the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Chalcones, or α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and a ketone or acetophenone. nih.govresearchgate.net This reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. nih.gov The general procedure involves the reaction of this compound with a suitable acetophenone in the presence of a base, typically an aqueous alkali solution. researchgate.net
The reaction can also be performed under solvent-free conditions, often utilizing grinding techniques, which aligns with green chemistry principles by minimizing waste. nih.gov Various catalysts can be employed to facilitate this condensation.
Table 1: Examples of Catalysts Used in Claisen-Schmidt Condensation
| Catalyst | Reaction Conditions | Yield |
| Sodium Hydroxide (NaOH) | Grinding, Solvent-free | High |
| Potassium Hydroxide (KOH) | Ethanolic solution | Good to High |
| Barium Hydroxide (Ba(OH)2) | - | 88-98% |
This table presents generalized data for Claisen-Schmidt condensations and is illustrative for the synthesis of chalcone derivatives from this compound.
The Knoevenagel condensation of this compound with active methylene compounds like malononitrile is a key method for forming new carbon-carbon double bonds. researchgate.netresearchgate.net This reaction typically proceeds in the presence of a basic catalyst. A variety of catalysts and conditions have been explored to optimize this reaction, including the use of greener solvents and heterogeneous catalysts to simplify product purification and catalyst recycling. researchgate.net
The reaction between an aromatic aldehyde and malononitrile leads to the formation of a benzylidenemalononitrile derivative. researchgate.net Greener approaches to this reaction have been developed, such as using water as a solvent or employing solvent-free conditions under microwave irradiation. researchgate.net
Table 2: Conditions for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Piperidine | Ethanol | Reflux | Several hours | Good |
| Lipase | - | - | 720 minutes | 94% |
| Agro-waste extract | Water | Room Temperature | - | High |
| Triphenylphosphine | Solvent-free (Microwave) | - | - | Excellent |
This table provides examples of conditions used for the Knoevenagel condensation of various aromatic aldehydes, which are applicable to this compound.
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde. mdpi.comnih.govemanresearch.org The reaction of this compound with various primary amines yields the corresponding Schiff base derivatives. These reactions are often carried out in solvents like ethanol and may be catalyzed by a few drops of acid. emanresearch.org
Microwave irradiation has been shown to be an effective method for the synthesis of Schiff bases, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com
Table 3: Methods for Schiff Base Synthesis from Aromatic Aldehydes
| Method | Catalyst | Solvent | Reaction Time |
| Conventional Heating | Acetic Acid | Ethanol | Several hours |
| Microwave Irradiation | - | - | Shorter |
| Grinding | - | Solvent-free | - |
| Supersonic Speed Gas Impacting | - | Solvent-free | - |
This table illustrates various methods applicable to the synthesis of Schiff bases from this compound.
Alkylation Reactions Utilizing this compound Precursors
A key precursor for the synthesis of this compound is 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde). The synthesis of the target compound from this precursor involves an O-alkylation reaction. Specifically, the hydroxyl group at the 4-position of 5-chlorovanillin is methylated. This transformation is a crucial step in modifying the properties and reactivity of the molecule. The reaction is typically carried out using a methylating agent in the presence of a base. Careful control of reaction conditions is necessary to ensure selective methylation at the desired position.
Cyclization Reactions and Heterocycle Formation
While specific literature detailing the use of this compound in cyclization reactions is not abundant, its structure as a substituted benzaldehyde makes it a viable candidate for established synthetic routes to various heterocyclic systems. Aromatic aldehydes are common precursors in the synthesis of heterocycles such as quinazolines and tetrahydroisoquinolines.
One of the prominent methods for the synthesis of quinazolines involves the reaction of an o-aminobenzylamine with an aldehyde. organic-chemistry.org In a hypothetical reaction, this compound could react with an o-aminobenzylamine derivative in the presence of a suitable catalyst and oxidant to form a substituted quinazoline. The aldehyde would provide a carbon atom to form the pyrimidine ring of the quinazoline nucleus. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation to the aromatic quinazoline. nih.gov
Another significant cyclization reaction involving aldehydes is the Pictet-Spengler reaction, which is a powerful method for the synthesis of tetrahydroisoquinolines and related β-carbolines. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In this context, this compound could react with a phenethylamine derivative to yield a substituted tetrahydroisoquinoline. The reaction is initiated by the formation of an iminium ion from the aldehyde and the amine, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to form the new heterocyclic ring. nih.gov
The following table outlines potential cyclization reactions involving this compound:
| Reaction Type | Reactant | Product |
| Quinazoline Synthesis | o-Aminobenzylamine | 2-(3-Chloro-4,5-dimethoxyphenyl)quinazoline |
| Pictet-Spengler Reaction | Phenethylamine | 1-(3-Chloro-4,5-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Oxidation and Reduction Pathways
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatility in synthetic chemistry.
Oxidation:
The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO4), chromic acid (H2CrO4), and milder reagents like hydrogen peroxide (H2O2). researchgate.netncert.nic.inlibretexts.org For electron-rich benzaldehydes, such as this compound, oxidation with hydrogen peroxide in a basic medium can be an efficient method. researchgate.net This transformation results in the formation of 3-chloro-4,5-dimethoxybenzoic acid.
Reduction:
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 3-chloro-4,5-dimethoxybenzyl alcohol. This can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). ncert.nic.inacs.org Catalytic hydrogenation can also be employed for the reduction of aldehydes. ncert.nic.in
Cannizzaro Reaction:
A notable reaction for non-enolizable aldehydes, such as this compound, is the Cannizzaro reaction. wikipedia.org In the presence of a strong base, like concentrated potassium hydroxide, two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to the carboxylic acid (as its carboxylate salt), while the other is reduced to the primary alcohol. wikipedia.orgrsc.org This reaction provides a direct route to both the oxidized and reduced products from the same starting aldehyde.
The following table summarizes the key oxidation and reduction pathways for this compound:
| Reaction Type | Reagent(s) | Product(s) |
| Oxidation | Potassium permanganate (KMnO4) or Hydrogen peroxide (H2O2) | 3-Chloro-4,5-dimethoxybenzoic acid |
| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | (3-Chloro-4,5-dimethoxyphenyl)methanol |
| Cannizzaro Reaction | Concentrated Potassium hydroxide (KOH) | 3-Chloro-4,5-dimethoxybenzoic acid and (3-Chloro-4,5-dimethoxyphenyl)methanol |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 3-Chloro-4,5-dimethoxybenzaldehyde, offering precise insights into the electronic environment of each proton and carbon atom.
The ¹H NMR spectrum provides a distinct fingerprint of the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by sharp, well-resolved signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons.
In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aldehydic proton (-CHO) appears as a singlet significantly downfield, a characteristic feature of protons attached to a carbonyl carbon. The two aromatic protons, being in different positions relative to the substituents, appear as distinct singlets. The six protons of the two methoxy groups (-OCH₃) also present as sharp singlets, though with slightly different chemical shifts due to their unique electronic environments.
A study reporting the synthesis of this compound provides the following ¹H NMR data (400 MHz, CDCl₃): a singlet at 9.85 ppm for the aldehydic proton, two singlets at 7.5 ppm and 7.35 ppm for the two aromatic protons, and two singlets at 3.97 ppm and 3.94 ppm for the protons of the two methoxy groups researchgate.net.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| -CHO | 9.85 | Singlet (s) | 1H |
| Aromatic H | 7.50 | Singlet (s) | 1H |
| Aromatic H | 7.35 | Singlet (s) | 1H |
| -OCH₃ | 3.97 | Singlet (s) | 3H |
| -OCH₃ | 3.94 | Singlet (s) | 3H |
The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic nature. For this compound, nine unique carbon signals are expected: one for the carbonyl carbon, six for the aromatic ring carbons, and two for the methoxy carbons.
Two-dimensional (2D) NMR experiments are powerful tools for confirming the structural assignment of complex molecules by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be relatively simple, showing no cross-peaks between the aromatic protons as they are not on adjacent carbons and appear as singlets. This lack of correlation confirms their isolated positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show correlations between the aldehydic proton signal and the carbonyl carbon signal, the aromatic proton signals and their respective aromatic carbon signals, and the methoxy proton signals and the methoxy carbon signals. This allows for the unambiguous assignment of each protonated carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
The most prominent feature in the IR spectrum of an aldehyde is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically found in a distinct region of the spectrum, generally between 1900 and 1600 cm⁻¹. For aromatic aldehydes, conjugation with the benzene ring weakens the C=O bond, causing the stretching frequency to appear at a lower wavenumber compared to saturated aldehydes.
While the specific spectrum for this compound is not detailed in the available literature, data from structurally similar compounds provides a reliable estimate. For example, 3-chloro-4-methoxybenzaldehyde exhibits its C=O stretch at 1678 cm⁻¹ in the IR spectrum and 1676 cm⁻¹ in the Raman spectrum. Similarly, 3-chloro-4-hydroxybenzaldehyde shows this vibration at 1670 cm⁻¹. Therefore, a strong absorption band in the 1670-1680 cm⁻¹ range is expected for this compound.
The presence of the benzene ring gives rise to several characteristic bands.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically occur at wavenumbers above 3000 cm⁻¹. These bands are generally of medium to weak intensity.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear as a set of bands in the 1620-1450 cm⁻¹ region. These absorptions can vary in intensity and are diagnostic for the presence of an aromatic system.
Analysis of the related compound 3-chloro-4-methoxybenzaldehyde confirms these expectations, showing characteristic bands for these vibrations in the IR and Raman spectra.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Carbonyl (C=O) Stretch | 1670 - 1680 | IR (strong), Raman (strong) |
| Aromatic C-H Stretch | 3000 - 3100 | IR (medium/weak), Raman (medium/weak) |
| Aromatic C=C Stretch | 1450 - 1620 | IR (variable), Raman (variable) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with a molecular formula of C₉H₉ClO₃, the nominal molecular weight is approximately 200.62 g/mol scbt.comsigmaaldrich.com. Mass spectrometry confirms this molecular weight and provides insights into the compound's structural integrity. The presence of a chlorine atom is characteristically indicated by an isotopic pattern in the mass spectrum, where the M+2 peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the molecular ion peak (M+, from the ³⁵Cl isotope).
While detailed experimental fragmentation data for this compound is not widely available in public literature, general fragmentation pathways for benzaldehydes and methoxy-substituted aromatic compounds suggest likely cleavage points. Fragmentation would be expected to initiate with the loss of the aldehydic proton or the entire formyl group (-CHO), followed by cleavages of the methoxy groups (-OCH₃) or rearrangements of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. The monoisotopic mass of this compound is 200.02402 Da uni.lu. HRMS analysis can precisely confirm this mass, distinguishing it from other compounds with the same nominal mass.
Predicted HRMS data for various adducts of this compound provides expected m/z values that are crucial for its identification in complex mixtures. These predictions are based on the compound's exact mass and the mass of the ionizing adduct.
| Adduct Type | Predicted m/z |
|---|---|
| [M]+ | 200.02347 |
| [M+H]+ | 201.03130 |
| [M+Na]+ | 223.01324 |
| [M+K]+ | 238.98718 |
| [M+NH₄]+ | 218.05784 |
| [M-H]- | 199.01674 |
X-ray Crystallography for Solid-State Structure Determination
Should a crystal structure be determined, the analysis would reveal how molecules of this compound arrange themselves in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions, such as dipole-dipole forces, van der Waals forces, and potentially halogen bonding involving the chlorine atom. The arrangement of the polar aldehyde and methoxy groups would significantly influence the packing motif.
Given the absence of strong hydrogen bond donors (like -OH or -NH groups) in this compound, conventional hydrogen bonding is not expected. However, the analysis could reveal weak C-H···O hydrogen bonds, where the aldehyde oxygen or methoxy oxygens act as acceptors and hydrogen atoms from the aromatic ring or methyl groups act as donors. These weak interactions can play a crucial role in stabilizing the crystal structure.
The determination of dihedral angles is essential for defining the molecule's conformation. Key dihedral angles would include those describing the orientation of the aldehyde and methoxy groups relative to the benzene ring. For instance, the planarity of the aldehyde group with the aromatic ring and the specific rotational positions of the two methoxy groups would be precisely determined, providing insight into steric hindrance and electronic effects within the molecule.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations and Quantum Chemical Methods
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Such calculations for 3-Chloro-4,5-dimethoxybenzaldehyde would provide fundamental insights into its behavior.
Electronic Structure and Molecular Orbital Analysis
DFT calculations can map the electron distribution within the this compound molecule. This analysis includes determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule will be more reactive. For substituted benzaldehydes, the distribution of these frontier orbitals is heavily influenced by the nature and position of the substituents (in this case, chlorine and two methoxy (B1213986) groups), which dictate the regions susceptible to electrophilic or nucleophilic attack.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a standard output of DFT studies. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing these computed spectra with experimental data allows for a detailed and accurate assignment of the vibrational modes of the molecule. researchgate.net For example, characteristic vibrational modes for this compound would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring and methoxy groups, and the C-Cl stretching mode. researchgate.net Studies on similar molecules like 3-Chloro-4-hydroxybenzaldehyde have demonstrated good agreement between experimental and DFT-calculated (e.g., using the B3LYP functional) vibrational frequencies. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting and understanding intermolecular interactions. The MEP map for this compound would illustrate the regions of negative potential (associated with electronegative atoms like oxygen and chlorine, indicating sites for electrophilic attack) and positive potential (associated with hydrogen atoms, indicating sites for nucleophilic attack). This provides a clear picture of the molecule's charge distribution and its potential for forming non-covalent bonds, such as hydrogen bonds. tandfonline.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water, would involve calculating the trajectory of each atom based on a given force field. This would allow for the study of its conformational dynamics, solvation properties, and how it interacts with its environment. While specific MD studies on this compound are not readily found, this technique is broadly applied to understand the behavior of small organic molecules in biological or chemical systems.
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netrsc.org This method is crucial in drug discovery and design. For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. While no specific docking studies for this compound were identified, research on structurally similar compounds, such as derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde, has been conducted to explore their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Ligand-Protein Binding Energy Analysis
A key output of molecular docking is the binding energy, which estimates the strength of the interaction between the ligand and the protein. researchgate.net This energy is typically calculated in kcal/mol, with more negative values indicating a stronger, more favorable interaction. The binding energy is composed of various terms, including electrostatic interactions, van der Waals forces, and hydrogen bonding. An analysis for this compound docked into a specific protein's active site would identify the key amino acid residues involved in the interaction and quantify the energetic contribution of these interactions.
Below is a hypothetical data table illustrating the kind of results a ligand-protein binding energy analysis would yield.
| Receptor Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -7.5 | Lys745, Met793 | Hydrogen Bond, Hydrophobic |
| Hypothetical Oxidase B | -6.2 | Phe468, Tyr385 | Pi-Pi Stacking, Hydrogen Bond |
| Hypothetical Channel C | -5.1 | Val256, Leu341 | Hydrophobic |
This table is for illustrative purposes only, as no specific studies on this compound were found.
Interaction Modes and Key Residues
Currently, there is a notable absence of publicly available scientific literature detailing the specific interaction modes and key amino acid residues involved in the binding of this compound to any biological targets. Molecular docking and simulation studies, which are instrumental in elucidating such interactions, have not been reported for this particular compound. While computational studies have been conducted on structurally related benzaldehyde (B42025) derivatives, providing insights into their binding with various proteins, this specific information is not available for this compound.
Structure-Activity Relationship (SAR) Predictions
Comprehensive Structure-Activity Relationship (SAR) predictions for this compound are not documented in the current body of scientific research. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, and they often involve the synthesis and evaluation of a series of related compounds. Such systematic studies, which would enable the prediction of the activity of this compound based on its structural features, have not been published. Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, have been developed for various classes of substituted benzaldehydes; however, specific models that include or predict the activity of this compound are not available.
Cheminformatics and Data Mining for Related Compounds
A specific cheminformatics or data mining analysis focused on this compound and its closely related compounds is not presently found in the scientific literature. Cheminformatics approaches are powerful tools for analyzing large chemical datasets to identify trends, relationships, and novel compounds of interest. While broad cheminformatics studies on substituted benzaldehydes may exist within larger chemical databases, a targeted analysis that would provide specific insights into the chemical space around this compound, its property distributions, or its relationships to other known bioactive molecules has not been reported.
Mechanistic Studies on Biological Interactions
Cellular Uptake and Metabolism
Detailed studies on the cellular uptake, transport mechanisms, and metabolic fate of 3-Chloro-4,5-dimethoxybenzaldehyde are not available in the current body of scientific literature. Information regarding its absorption into cells, potential transporters involved, and the enzymatic pathways responsible for its biotransformation (e.g., Phase I and Phase II metabolism) has not been reported. Therefore, metabolites of this compound have not been identified, and its pharmacokinetic profile at the cellular level is unknown.
Signal Transduction Pathway Modulation
There is no available scientific data from experimental studies to indicate that this compound modulates any specific signal transduction pathways. Research investigating the effects of this compound on intracellular signaling cascades, such as MAP kinase pathways, cAMP signaling, or NF-κB signaling, has not been published. As a result, any downstream effects on gene expression or cellular responses stemming from pathway modulation by this specific compound have not been documented.
Structure-Function Relationships in Biological Systems
Due to the lack of biological activity data, no structure-function relationships for this compound have been established. The specific contributions of the chloro- group at the 3-position and the dimethoxy- groups at the 4- and 5-positions to any biological effect are yet to be determined. Comparative studies with structurally related analogues, which would be necessary to elucidate the importance of these functional groups for any potential bioactivity, have not been reported in the scientific literature.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Analogs for Enhanced Bioactivity
The core structure of 3-Chloro-4,5-dimethoxybenzaldehyde is ripe for chemical modification to create novel analogs with potentially enhanced or entirely new biological activities. Substituted benzaldehydes are recognized as versatile building blocks in medicinal chemistry. sigmaaldrich.com Future research will likely focus on modifying the aldehyde functional group and altering the substitution pattern on the benzene (B151609) ring.
One promising avenue is the synthesis of thiosemicarbazone and hydrazone derivatives. These classes of compounds, derived from various benzaldehydes, have demonstrated a wide range of biological effects, including antimicrobial and anticancer activities. mdpi.com For instance, studies on other benzaldehyde (B42025) thiosemicarbazones have been used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models to guide the design of new, more potent inhibitors of enzymes like phenoloxidase. nih.gov By reacting this compound with different thiosemicarbazides or hydrazides, a library of new chemical entities could be generated for screening against various disease targets.
Furthermore, structure-activity relationship (SAR) studies will be crucial. By systematically altering the substituents—for example, replacing the chloro group with other halogens or modifying the methoxy (B1213986) groups—researchers can probe the molecular interactions that govern a compound's bioactivity. Such studies have been effectively used to design substituted benzaldehydes that allosterically modulate hemoglobin, presenting a potential therapeutic strategy for sickle cell disease. encyclopedia.pubnih.gov The insights gained from SAR studies would be invaluable for optimizing the therapeutic index of future analogs.
Table 1: Potential Strategies for Analog Synthesis
| Modification Strategy | Target Functional Group | Potential Derivative Class | Desired Biological Outcome |
|---|---|---|---|
| Condensation Reaction | Aldehyde (-CHO) | Schiff Bases, Hydrazones | Enhanced antimicrobial or anticancer activity |
| Condensation Reaction | Aldehyde (-CHO) | Thiosemicarbazones | Enzyme inhibition (e.g., phenoloxidase) |
| Ring Substitution | Chloro (-Cl) group | Fluoro, Bromo, or Iodo analogs | Altered binding affinity and pharmacokinetic properties |
| Ring Substitution | Methoxy (-OCH3) groups | Ethoxy, Propoxy, or other alkoxy groups | Modified solubility and metabolic stability |
Development of Advanced Delivery Systems
The clinical efficacy of a bioactive compound is often limited by its physicochemical properties, such as poor water solubility and low bioavailability. This compound, as a substituted benzaldehyde, is likely to be a hydrophobic molecule. Therefore, the development of advanced drug delivery systems is a critical step for its translational potential.
Nanoparticle-based systems offer a promising solution for delivering hydrophobic drugs. encyclopedia.pubmdpi.com Strategies for future research could involve:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound within their membrane. encyclopedia.pub Surface modifications with polymers like polyethylene glycol (PEG) can improve circulation time and targeting.
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that encapsulate the compound, protecting it from degradation and enabling controlled release. nih.gov These systems are particularly useful for achieving sustained therapeutic levels. mdpi.com
Hybrid Nanoparticle-Hydrogel Systems: For localized delivery, analogs of this compound could be loaded into nanoparticles that are then embedded within an injectable hydrogel. nih.gov This creates a depot at the target site, providing prolonged, localized release, which could be beneficial for applications like targeted cancer therapy or localized anti-inflammatory treatment.
These delivery systems can improve the solubility, stability, and pharmacokinetic profile of the compound and its future analogs, thereby enhancing their therapeutic potential. nih.gov
Clinical Translation and Therapeutic Potential
The path to clinical translation for this compound and its derivatives requires a systematic evaluation of their therapeutic potential. Based on the known activities of similar structures, several areas warrant investigation. For example, many benzaldehyde derivatives have been explored for their antimicrobial properties. google.com Therefore, initial preclinical studies should involve comprehensive screening of this compound analogs against a panel of pathogenic bacteria and fungi.
Another key area is oncology. Benzyloxybenzaldehyde scaffolds have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cells, suggesting a potential anticancer application. mdpi.comresearchgate.net Future research should explore whether this compound or its derivatives can inhibit ALDH isoforms or other cancer-related targets.
The journey from a promising compound to a clinical candidate is long and requires rigorous preclinical evaluation, including in vitro cytotoxicity assays against various cell lines and in vivo studies in animal models to establish efficacy and a preliminary safety profile. While no clinical studies have been conducted on this specific compound, the diverse bioactivities of the broader benzaldehyde family provide a strong rationale for its investigation as a potential therapeutic agent.
Exploration of New Applications in Materials Science
Beyond biomedicine, the chemical structure of this compound makes it a candidate for applications in materials science. Aldehydes are valuable building blocks in polymer chemistry and organic synthesis. sigmaaldrich.com
Potential future applications include:
Monomer for Polymer Synthesis: The aldehyde group can participate in condensation reactions to form novel polymers. The presence of chlorine and methoxy groups on the aromatic ring could impart unique properties to the resulting materials, such as altered thermal stability, flame retardancy, or specific optical properties.
Precursor for Functional Dyes: The benzaldehyde core can be functionalized to create complex dye molecules. The electronic properties conferred by the chloro and dimethoxy substituents could be exploited to develop new colorants for textiles, imaging, or electronic displays.
Fragrance Intermediate: Certain benzaldehyde derivatives are valued as fragrances or fragrance precursors in the perfume and cosmetics industries. google.com The specific substitution pattern of this compound could be explored for the synthesis of new aroma compounds.
The utility of this compound as a synthetic intermediate means it could be a key component in the creation of larger, more complex molecules for a wide array of material and pharmaceutical applications. acs.orggoogle.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The discovery and optimization of novel drug candidates can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). researchgate.net For this compound, these computational tools can be applied in several ways:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed analogs before they are synthesized. nih.govnih.gov By training ML algorithms on a dataset of synthesized analogs and their measured bioactivities, researchers can identify the key molecular features that correlate with efficacy. This allows for the prioritization of the most promising candidates for synthesis, saving time and resources. researchgate.net
In Silico Virtual Screening: Large virtual libraries of this compound derivatives can be computationally generated and screened against the 3D structures of biological targets (e.g., enzyme active sites). nih.govnih.gov Molecular docking simulations can predict the binding affinity and mode of interaction, identifying potential hits for further investigation.
Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on the structural rules of known bioactive molecules to design entirely new analogs of this compound with optimized properties for a specific target. nih.gov
By leveraging these computational approaches, the design-synthesize-test cycle can be made more efficient, accelerating the journey from a basic scaffold to a potent and selective therapeutic agent.
Q & A
Q. What are the key structural features of 3-Chloro-4,5-dimethoxybenzaldehyde, and how do they influence its reactivity in organic synthesis?
The compound features a benzaldehyde core substituted with chlorine at position 3 and methoxy groups at positions 4 and 4. The electron-withdrawing chlorine enhances electrophilic aromatic substitution (EAS) reactivity at the para position, while the electron-donating methoxy groups stabilize intermediates via resonance. This duality makes it useful in Claisen-Schmidt condensations and as a precursor for heterocyclic compounds .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Two primary routes are:
- Friedel-Crafts alkylation : Starting from 3-chloro-4,5-dimethoxybenzene, followed by formylation using Vilsmeier-Haack conditions.
- Selective demethylation : From 3-chloro-4,5-trimethoxybenzaldehyde via controlled acid hydrolysis.
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Standard analytical workflows include:
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm).
- Mass spectrometry : ESI-MS for molecular ion verification (expected [M+H] at m/z 214.04).
- X-ray crystallography : For unambiguous structural confirmation (as demonstrated for analogs in ).
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in copolymerization reactions?
In styrene copolymerization (e.g., with isobutyl cyanoacetate), optimal conditions involve:
Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in antimicrobial or radioprotection studies (e.g., ) may arise from:
- Experimental design : Differences in assay protocols (e.g., MIC vs. time-kill assays).
- Structural variability : Impurities in starting materials or incomplete functionalization.
Resolution requires: - Comparative studies : Replicate assays under standardized conditions.
- Structure-activity relationship (SAR) analysis : Correlate substituent effects with bioactivity .
Q. What strategies are effective for designing novel analogs of this compound with enhanced pharmacological properties?
- Substituent modification : Replace chlorine with fluorine (bioisosterism) or introduce hydroxyl groups for improved solubility.
- Hybrid molecules : Conjugate with indole or pyrimidine moieties to target specific enzymes (e.g., kinase inhibitors).
- Computational modeling : DFT calculations to predict electronic effects and binding affinities .
Q. How can this compound be applied in asymmetric catalysis or chiral ligand design?
The aldehyde group can serve as a coordinating site in transition metal complexes. For example:
Q. What are the challenges in scaling up synthetic protocols for this compound derivatives while maintaining regioselectivity?
Critical issues include:
- Side reactions : Over-oxidation during demethylation or halogen scrambling.
- Purification bottlenecks : Use of simulated moving bed (SMB) chromatography for large-scale separations.
- Green chemistry : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) to reduce environmental impact .
Methodological Considerations
Q. What computational tools are recommended for predicting the spectroscopic properties of this compound?
Q. How should researchers address discrepancies between theoretical and experimental data in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
